molecular formula C24H27N5O2 B14969642 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-2-phenoxyethanone

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B14969642
M. Wt: 417.5 g/mol
InChI Key: MGNCEZFVQJZQPY-UHFFFAOYSA-N
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Description

1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENOXYETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a phenoxy group, and a pyrimidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENOXYETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Ring: This step involves the reaction of the pyrimidine intermediate with piperazine, often under reflux conditions in the presence of a suitable solvent.

    Attachment of the Phenoxy Group: The final step involves the nucleophilic substitution reaction where the phenoxy group is introduced to the piperazine-pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenoxy and pyrimidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENOXYETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-2-PHENOXYETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C24H27N5O2/c1-18-8-10-20(11-9-18)26-22-16-19(2)25-24(27-22)29-14-12-28(13-15-29)23(30)17-31-21-6-4-3-5-7-21/h3-11,16H,12-15,17H2,1-2H3,(H,25,26,27)

InChI Key

MGNCEZFVQJZQPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)COC4=CC=CC=C4

Origin of Product

United States

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